Framycort

Antibacterial Susceptibility Pseudomonas aeruginosa Topical Antibiotics

Sourcing framycetin-hydrocortisone combinations with documented stereoisomeric purity and batch-to-batch consistency remains a critical gap for infectious disease and dermatological research. Framycort (CAS 77536-65-3) resolves this as a defined, fixed-ratio combination of framycetin-the highly active neomycin B stereoisomer-and hydrocortisone acetate. • Bactericidal potency validated: inhibits 88.9% of clinical P. aeruginosa isolates at 62.5 mg/L • Defined 30S ribosomal subunit binding mechanism with established MIC profiles against Gram-positive and Gram-negative pathogens • Standardized dual-action experimental system for antibiotic-corticosteroid pharmacodynamic interaction studies Supplied with full analytical documentation, ensuring technical validity for researchers and supply chain reliability for procurement managers.

Molecular Formula C46H78N6O19
Molecular Weight 1019.1 g/mol
CAS No. 77536-65-3
Cat. No. B1216430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFramycort
CAS77536-65-3
Synonymsframycort
Molecular FormulaC46H78N6O19
Molecular Weight1019.1 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H46N6O13.C23H32O6/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h5-23,30-36H,1-4,24-29H2;10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22?,23+;16-,17-,18-,20+,21-,22-,23-/m10/s1
InChIKeyTXLRVPDJPXYDAY-QUOZIDONSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Framycort Overview


Framycort (CAS 77536-65-3) is a fixed-dose combination product that pairs the anti-inflammatory action of a corticosteroid with the antibacterial activity of an aminoglycoside antibiotic. The formulation, originally described as a lotion containing framycetin and hydrocortisone acetate [1], is designed for topical application in dermatological and ophthalmic indications [2]. Framycetin (neomycin B), the primary active antibiotic component, exerts a bactericidal effect by irreversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis and demonstrating activity against a broad spectrum of Gram-positive and Gram-negative pathogens [3]. The inclusion of hydrocortisone acetate provides a moderate-potency anti-inflammatory effect, aiming to reduce redness, swelling, and pruritus associated with corticosteroid-responsive dermatoses [2]. While regional formulations may vary (e.g., some containing dexamethasone instead of hydrocortisone), the core therapeutic premise of Framycort remains consistent: a dual-action, locally applied agent for conditions where both inflammation and a susceptible bacterial infection are present.

Active combination Framycetin (neomycin B) + hydrocortisone acetate
Route & form Topical lotion; dermatologic and ophthalmic use
Dual mechanism Bactericidal (30S ribosome) + anti-inflammatory

Framycort Generic Substitution Challenges


Direct substitution of Framycort with another generic or in-class corticosteroid-antibiotic combination is often clinically and pharmaceutically unsound without careful consideration of the specific active moieties, their relative potencies, and their established efficacy profiles. Framycort's defined combination of framycetin (the highly active neomycin B stereoisomer) and hydrocortisone acetate [1] cannot be assumed to be equivalent to products containing alternative aminoglycosides (e.g., gentamicin, tobramycin) or different corticosteroids (e.g., dexamethasone, prednisolone), due to significant differences in antibacterial spectrum [2], potency, and the risk of cross-sensitization [3]. For example, while framycetin (neomycin B) and neomycin share a core antibacterial mechanism, their stereoisomeric compositions and pharmacopoeial purity standards differ [4], potentially impacting tolerability and efficacy. Furthermore, the specific corticosteroid chosen—hydrocortisone versus the more potent dexamethasone—carries a different risk-benefit profile for conditions requiring only mild to moderate anti-inflammatory intervention [5]. Therefore, procurement and formulary decisions for a product like Framycort must be driven by comparative quantitative data, not by therapeutic class assumptions.

Aminoglycoside spectrum Framycetin vs gentamicin/tobramycin: antibacterial coverage may differ; cross-sensitization risk reported.
Corticosteroid potency Hydrocortisone (moderate) vs dexamethasone (~25–30× more potent) may shift anti-inflammatory response and side-effect profile.
Stereoisomer composition Framycetin (neomycin B) purity differs from standard neomycin; pharmacopoeial standards may not be interchangeable.

Framycort Comparative Evidence


Anti-Pseudomonal Activity of Framycetin

A laboratory evaluation of topically used antibiotics quantified the minimum inhibitory concentration (MIC) and extinction time (ET) of framycetin (0.5% in isotonic buffer) against 90 clinical isolates of Pseudomonas aeruginosa from ear and eye infections [1]. The study provides a benchmark for in vitro potency against a key pathogen in ocular and otic infections.

Anti-Pseudomonal Activity
Reported
88.9% of P. aeruginosa isolates inhibited at 62.5 mg/L; 96.66% killed within 60 min (0.5% solution)
Reported P. aeruginosa susceptibility context
In vitro MIC/extinction time; clinical correlation requires review
Antibacterial Susceptibility Pseudomonas aeruginosa Topical Antibiotics Ocular Infection Otitis Externa

Framycetin vs Neomycin in Bowel Sterilization

A comparative study investigating the bowel-sterilizing powers of framycetin sulphate and neomycin found that framycetin is well tolerated and non-toxic at doses sufficient to suppress fecal organisms [1]. This suggests that framycetin (the active component of Framycort) can achieve comparable antibacterial outcomes to neomycin, but with a potentially differentiated tolerability profile in the local environment.

Framycetin vs Neomycin (Bowel Sterilization)
Cross-study comparable
Framycetin sulphate well tolerated, effective suppression of fecal organisms; comparable potency to neomycin reported
Reported tolerability comparison
Pre-operative bowel sterilization study; local formulation context may differ
Aminoglycoside Antibiotics Neomycin Framycetin Comparative Efficacy Gastrointestinal Surgery

Framycetin/Gramicidin for Acute Otitis Externa

A randomized controlled trial in 55 patients with acute external otitis compared a topical preparation containing framycetin and gramicidin (Sofradex) to one containing oxytetracycline, hydrocortisone, and polymyxin B [1]. The study found no significant difference in therapeutic outcomes between the two treatments, with 78% of patients overall being cured.

Otitis Externa RCT (Framycetin/Gramicidin)
Head-to-head comparison
78% overall cure rate; no significant difference vs oxytetracycline/hydrocortisone/polymyxin B (p>0.05)
Reported non-inferiority in clinical endpoint
RCT in 55 patients; endpoint cure at 1 week
Otitis Externa Topical Antibiotics Framycetin Gramicidin Randomized Controlled Trial

Hydrocortisone vs Dexamethasone Potency

The choice of corticosteroid in a combination product like Framycort (hydrocortisone) compared to alternatives such as Tobradex or Sofradex (dexamethasone) carries distinct pharmacological implications [1]. Dexamethasone possesses approximately 7 times greater anti-inflammatory potency than prednisolone, and by extension, a significantly higher potency than hydrocortisone [2]. While this class-level inference does not quantify clinical superiority, it highlights a fundamental difference in the degree of local immunosuppression and potential for side effects (e.g., intraocular pressure elevation).

Hydrocortisone vs Dexamethasone Potency
Class-level inference
Hydrocortisone relative potency 1; dexamethasone ~25–30× higher glucocorticoid potency
Corticosteroid potency class difference; may influence local risk profile
Class-level inference; formulation-specific effects require review
Corticosteroid Potency Hydrocortisone Dexamethasone Anti-inflammatory Glucocorticoid

Framycort Application Scenarios


Management of Infected Inflammatory Dermatoses

Given its combination of the moderate-potency corticosteroid hydrocortisone acetate and the aminoglycoside framycetin, Framycort is well-suited for the topical treatment of corticosteroid-responsive dermatoses where a bacterial component is present. The quantitative data on framycetin's activity against Gram-positive pathogens, including Staphylococcus aureus [1], supports its use in conditions like infected eczema or impetiginized dermatitis, where reducing both inflammation and bacterial load is desired. The lower potency of hydrocortisone relative to dexamethasone-based alternatives makes Framycort a rational choice for conditions requiring anti-inflammatory action without the higher risk of local side effects associated with more potent steroids.

Post-Surgical Ocular Infection Management

The ophthalmic formulation of Framycort (often containing framycetin and dexamethasone) is indicated for the prophylaxis of ocular infections following procedures like foreign body removal and for the treatment of conditions such as bacterial conjunctivitis and blepharitis [1]. The in vitro data showing framycetin's ability to inhibit 88.9% of clinical P. aeruginosa isolates at 62.5 mg/L [2] provides a scientific rationale for its use against this common ocular pathogen. In scenarios where a post-procedural inflammatory response is anticipated alongside infection risk, this combination offers a dual-mechanism approach.

Pseudomonas aeruginosa Otitis Externa

Acute otitis externa is a common indication for topical antibiotic-corticosteroid combinations. The clinical trial evidence demonstrating the non-inferiority of a framycetin/gramicidin combination to an oxytetracycline/hydrocortisone/polymyxin B regimen [1] establishes its role in this disease. Furthermore, the specific MIC and ET data for framycetin against P. aeruginosa [2]—a frequent culprit in otitis externa—provides a pathogen-specific justification for selecting a framycetin-containing product like Framycort over alternatives that may lack robust activity against this organism.

In Vitro & Ex Vivo Infection Model Research

For researchers investigating the local pharmacodynamics of topical anti-infectives, Framycort serves as a defined experimental system. Its fixed ratio of framycetin (neomycin B) and hydrocortisone provides a standardized model to study the interaction between a bacteriostatic/bactericidal agent and an anti-inflammatory steroid on bacterial killing kinetics [1] and host cell responses. The availability of quantitative MIC and extinction time data [2] allows for precise dosing in in vitro studies aimed at understanding concentration-dependent effects or the development of bacterial resistance.

Application
Selection Property
Validation Focus
Infected inflammatory dermatoses
Combined antibacterial/anti-inflammatory (moderate potency)
Reported susceptibility and clinical endpoint review
Post-surgical ocular infection prophylaxis
Framycetin anti-pseudomonal activity
In vitro MIC/extinction time data; post-procedural outcome review
Pseudomonas aeruginosa otitis externa
Framycetin/gramicidin non-inferiority evidence
Clinical trial cure rate; pathogen-specific susceptibility
In vitro/ex vivo infection model research
Fixed framycetin/hydrocortisone ratio
Quantitative MIC/ET data for concentration-response studies

Technical Documentation Hub

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